molecular formula C16H17N3O4S B585648 4-Hydroxy Omeprazole Sulfone CAS No. 1346600-70-1

4-Hydroxy Omeprazole Sulfone

Cat. No.: B585648
CAS No.: 1346600-70-1
M. Wt: 347.389
InChI Key: HWHFLYQGCHSJID-UHFFFAOYSA-N
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Description

4-Hydroxy Omeprazole Sulfone is a metabolite of omeprazole, a widely used proton pump inhibitor. This compound is formed through the metabolic processes involving cytochrome P450 enzymes, specifically CYP2C19 and CYP3A4. It plays a significant role in the pharmacokinetics and pharmacodynamics of omeprazole, contributing to its therapeutic effects in treating gastric acid-related disorders.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy Omeprazole Sulfone typically involves the hydroxylation of omeprazole followed by sulfonation. The hydroxylation is mediated by CYP2C19, while the sulfonation is facilitated by CYP3A4. The reaction conditions often include the use of specific solvents and catalysts to optimize the yield and purity of the compound .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale biotransformation processes using microbial or enzymatic systems. These methods are designed to be cost-effective and environmentally friendly, ensuring high efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy Omeprazole Sulfone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various sulfone and sulfide derivatives, each with distinct chemical and pharmacological properties .

Scientific Research Applications

4-Hydroxy Omeprazole Sulfone has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Hydroxy Omeprazole Sulfone involves the inhibition of the H+/K±ATPase enzyme system in gastric parietal cells. This inhibition reduces gastric acid secretion, providing relief from acid-related disorders. The compound interacts with specific molecular targets, including the cytochrome P450 enzymes CYP2C19 and CYP3A4, which are involved in its metabolism and bioactivation .

Comparison with Similar Compounds

Uniqueness: 4-Hydroxy Omeprazole Sulfone is unique due to its specific metabolic pathway and its role as a key metabolite of omeprazole. Its interactions with cytochrome P450 enzymes and its distinct chemical properties make it a valuable compound for research and therapeutic applications .

Properties

IUPAC Name

2-[(6-methoxy-1H-benzimidazol-2-yl)sulfonylmethyl]-3,5-dimethyl-1H-pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O4S/c1-9-7-17-14(10(2)15(9)20)8-24(21,22)16-18-12-5-4-11(23-3)6-13(12)19-16/h4-7H,8H2,1-3H3,(H,17,20)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWHFLYQGCHSJID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC(=C(C1=O)C)CS(=O)(=O)C2=NC3=C(N2)C=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80857812
Record name 2-[(6-Methoxy-1H-benzimidazole-2-sulfonyl)methyl]-3,5-dimethylpyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80857812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1346600-70-1
Record name 2-[(6-Methoxy-1H-benzimidazole-2-sulfonyl)methyl]-3,5-dimethylpyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80857812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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